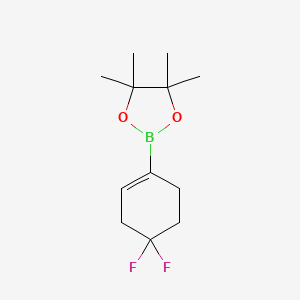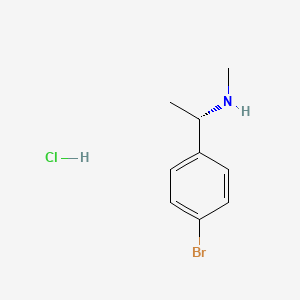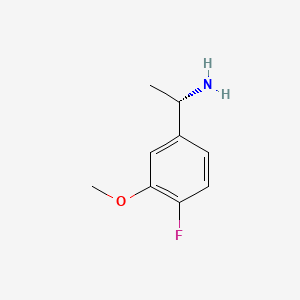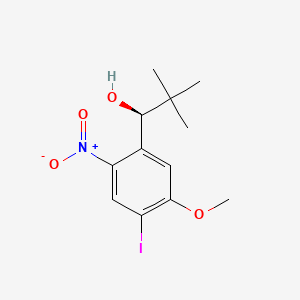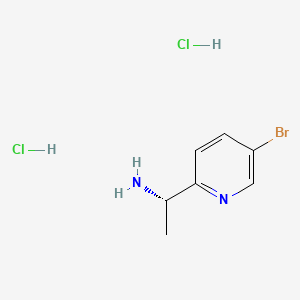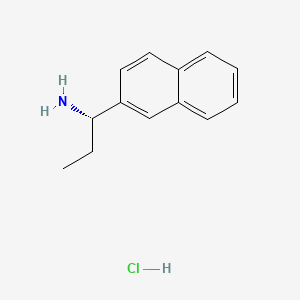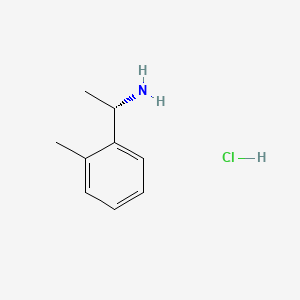![molecular formula C8H4F3NOS B592020 6-(Trifluormethoxy)benzo[d]thiazol CAS No. 876500-72-0](/img/structure/B592020.png)
6-(Trifluormethoxy)benzo[d]thiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)benzo[d]thiazole is a chemical compound with the molecular formula C8H4F3NOS. It is characterized by the presence of a trifluoromethoxy group attached to a benzothiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)benzo[d]thiazole has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, contributing to their wide range of biological activities .
Result of Action
Some thiazole derivatives have been reported to show anti-inflammatory and analgesic activity with a fast onset of action .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-mercaptoaniline with trifluoromethoxy-substituted benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for 6-(Trifluoromethoxy)benzo[d]thiazole often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The benzothiazole ring can undergo electrophilic substitution reactions at the carbon atoms, particularly at the C-2 and C-5 positions.
Nucleophilic substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Major Products Formed
Electrophilic substitution: Products include halogenated or nitrated derivatives of 6-(Trifluoromethoxy)benzo[d]thiazole.
Nucleophilic substitution: Products include derivatives with various nucleophiles replacing the trifluoromethoxy group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-(Trifluoromethoxy)benzo[d]thiazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Eigenschaften
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-6-7(3-5)14-4-12-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHITZHCZUWQDBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696671 |
Source


|
| Record name | 6-(Trifluoromethoxy)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876500-72-0 |
Source


|
| Record name | 6-(Trifluoromethoxy)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 6-(trifluoromethoxy)benzo[d]thiazole a promising scaffold for developing new anti-infective agents?
A1: 6-(Trifluoromethoxy)benzo[d]thiazole derivatives have shown promising anti-infective activity, specifically against bacteria. [] This scaffold provides a good starting point for developing new anti-infective agents due to the presence of the trifluoromethoxy group and the benzo[d]thiazole core. These structural features can contribute to enhanced pharmacological properties, such as improved metabolic stability and target affinity. Further research exploring modifications to this scaffold can potentially lead to the development of novel and effective anti-infective drugs.
Q2: How has the "click chemistry" approach been employed in the study of 6-(trifluoromethoxy)benzo[d]thiazole derivatives?
A2: Researchers have utilized the alkyne-azide click reaction with 2-propargylamino-6-(trifluoromethoxy)benzo[d]thiazoles to efficiently synthesize a library of compounds. [] This strategy allows for the rapid and modular introduction of diverse pharmacologically active fragments onto the core scaffold. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships and identifying promising lead compounds for further development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


